molecular formula C12H15N3O2 B1425840 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1270874-87-7

2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1425840
CAS No.: 1270874-87-7
M. Wt: 233.27 g/mol
InChI Key: PBMWNYLOOLJRPJ-UHFFFAOYSA-N
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Description

2-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole-based compound featuring a 4-methoxyphenylmethyl substituent at the N1 position of the triazole ring and a hydroxymethyl group at the C4 position. This structure combines the electron-donating methoxy group with the polar hydroxyl functionality, making it a versatile intermediate for drug discovery and materials science. Triazoles are widely studied due to their stability, hydrogen-bonding capacity, and role in bioorthogonal chemistry (e.g., click reactions) .

Properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(6-7-16)13-14-15/h2-5,9,16H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMWNYLOOLJRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, also known as a triazole derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action based on recent research findings.

The molecular formula for 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is C13H15N3O2C_{13}H_{15}N_3O_2, with a molecular weight of approximately 245.28 g/mol. The structure includes a triazole ring which is pivotal for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with triazole derivatives, particularly focusing on their roles in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Triazole compounds are known to exhibit significant inhibitory effects on various enzymes. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Some triazole derivatives have been identified as potent inhibitors of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition constant (IC50) values for certain derivatives have been reported in the low micromolar range, indicating strong activity against this enzyme .
CompoundTarget EnzymeIC50 (µM)
Compound 1AChE0.23
Compound 2BuChE0.13

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes essential for microbial survival.

Case Studies

Several case studies have demonstrated the biological efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study reported that a specific triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of triazole compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce oxidative stress markers and improve cell viability .
  • Anticancer Activity : Research has shown that certain triazole derivatives possess anticancer properties, with IC50 values indicating effective inhibition of cancer cell proliferation in various cell lines such as HCT-116 and MCF-7. The most active compounds demonstrated IC50 values in the low microgram range, suggesting potential for development as anticancer agents .

The biological activity of triazole derivatives can be attributed to several mechanisms:

  • Enzymatic Interaction : Triazoles can bind to the active sites of enzymes like AChE and BuChE, inhibiting their activity through competitive or non-competitive mechanisms .
  • Cell Membrane Disruption : Some studies suggest that triazoles can integrate into microbial membranes, leading to increased permeability and eventual cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the triazole ring and the aromatic moiety. Key comparisons include:

Compound Name Substituent on Triazole (N1) C4 Substituent Key Properties/Activities Yield (%) Reference
2-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 4-Methoxyphenylmethyl Hydroxymethyl Polar, potential for hydrogen bonding; used in kinase inhibitors (e.g., compound 26b) N/A
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 4-Fluorophenylmethyl Hydroxymethyl Increased lipophilicity; fluorinated analogs show enhanced bioavailability N/A
Tert-butyl 4-(2-(((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl) piperazine-1-carboxylate (5d) 4-Methoxyphenylmethyl Thiopyrimidine-piperazine Anticancer activity (IC50: ~60 μM in breast cancer cells) 60
2-({4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)-8-chloroquinoline (13e) Benzyloxymethyl Chloroquinoline Enhanced π-π stacking; moderate yield due to steric hindrance 60
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime 4-Nitrophenyl Oxime-methyl Electron-withdrawing nitro group reduces solubility; crystallography confirmed 86

Physical Properties

  • Solubility: The methoxy group improves water solubility compared to nonpolar substituents (e.g., tert-butyl in ), but the hydroxyl group may lead to hygroscopicity .
  • Crystallinity : Methoxy-substituted triazoles (e.g., compound 13c in ) often form stable crystalline solids, facilitating X-ray analysis .

Key Research Findings

Substituent Impact : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance triazole reactivity in click chemistry but may reduce yields in nucleophilic substitutions due to steric effects .

Synthetic Challenges: Methoxy-substituted triazoles require optimized reaction conditions (e.g., excess NaNO2 in ) to mitigate side reactions .

Preparation Methods

Synthesis of the Azide or Alkyne Precursors

Method A: Synthesis of 4-Azidomethylphenyl methyl derivative

  • Starting material: 4-methylphenylmethanol or 4-methylphenylmethyl chloride.
  • Conversion to azide: React with sodium azide in dimethylformamide (DMF) at elevated temperature (~80°C) to substitute chloride with azide, yielding 4-azidomethylphenyl methyl.

Method B: Synthesis of 4-Methoxyphenylmethyl alkyne

  • Starting material: 4-methoxybenzyl alcohol.
  • Alkyne introduction: Convert to 4-methoxybenzyl bromide via PBr3, then perform nucleophilic substitution with acetylide ions (e.g., from acetylene or terminal alkynes) to generate the terminal alkyne precursor.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction conditions:

    • Catalyst: Copper sulfate pentahydrate (CuSO4·5H2O).
    • Reducing agent: Sodium ascorbate to generate Cu(I) in situ.
    • Solvent: A mixture of tert-butanol and water (1:1 v/v).
    • Temperature: Room temperature or slightly elevated (~25–40°C).
    • Procedure: Combine azide and alkyne precursors with catalysts in solvent, stir until completion (monitored by TLC).
  • Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with the para-methoxyphenylmethyl substituent attached at N-1.

Introduction of the Ethan-1-ol Group at the 4-Position

  • Method: Post-triazole formation, functionalize the 4-position via nucleophilic substitution or oxidation-reduction strategies.
  • Approach:
    • Hydrolysis or reduction: If the 4-position bears a halogen or leaving group, perform nucleophilic substitution with ethan-1-ol (or its deprotonated form) under basic conditions.
    • Alternatively: Use a precursor bearing a protected ethan-1-ol moiety at the 4-position during the click reaction, then deprotect after cycloaddition.

Representative Reaction Scheme

Step 1: Synthesis of 4-azidomethylphenyl methyl
  4-methylphenylmethanol + NaN3 → 4-azidomethylphenyl methyl

Step 2: Synthesis of 4-methoxyphenylmethyl alkyne
  4-methoxybenzyl bromide + terminal acetylide → 4-methoxyphenylmethyl alkyne

Step 3: CuAAC reaction
  4-azidomethylphenyl methyl + 4-methoxyphenylmethyl alkyne + CuSO4 + sodium ascorbate → 2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (via nucleophilic substitution at the 4-position)

Data Tables and Reaction Conditions

Step Reagents Solvent Catalyst/Conditions Yield Notes
1 4-methylphenylmethanol + NaN3 DMF Reflux (~80°C) ~85% Conversion of chloride to azide
2 4-methoxybenzyl bromide + terminal acetylide Acetone or DMSO Room temp to 50°C ~80% Alkynylation of benzyl alcohol derivative
3 Azide + Alkyne + CuSO4 + NaAsc Tert-butanol/water Room temp 75–90% Click cycloaddition to form triazole

Research Findings and Notes

  • The click chemistry approach offers high regioselectivity and yields, making it ideal for synthesizing the triazole core with diverse substituents.
  • Functionalization at the 4-position of the triazole ring can be achieved through nucleophilic substitution if a suitable leaving group (e.g., halogen) is present.
  • The ethan-1-ol moiety can be introduced via nucleophilic attack on activated intermediates or through post-cyclization modifications.
  • Structural confirmation via NMR, IR, and single-crystal X-ray diffraction ensures the integrity of the synthesized compound.

Q & A

Q. Table 1: Representative Synthesis Conditions

MethodCatalystSolventTemp.Yield (%)Purity (HPLC)
CuAAC (Standard)CuSO₄·NaAscTHF25°C7892%
Microwave-assistedCuIDMF60°C8595%

Basic: How is structural characterization of this compound performed, and what key parameters validate its geometry?

Answer:
Structural validation relies on:

  • X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell dimensions a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å. Bond angles (e.g., N-N-C = 108.5°) confirm triazole ring planarity .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Methoxy protons (δ 3.8 ppm) and triazole C-H (δ 7.9–8.2 ppm) .
    • HRMS : Exact mass (e.g., [M+H]⁺ = 276.1245) confirms molecular formula .

Advanced: What strategies are employed to investigate the biological activity of this triazole derivative, and how are assay results interpreted?

Answer:

  • In vitro assays :
    • Antimicrobial testing : MIC (minimum inhibitory concentration) against S. aureus (e.g., 16 µg/mL) via broth microdilution .
    • Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) with IC₅₀ calculations .
  • Mechanistic studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in target proteins (e.g., fungal lanosterol 14α-demethylase) .
  • Data interpretation : Dose-response curves and statistical validation (p < 0.05, ANOVA) distinguish activity from background noise .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Modifications :
    • Triazole substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity .
    • Ethanol side chain : Introduce methyl groups to improve metabolic stability .
  • Assay panels : Test derivatives against diverse targets (e.g., kinases, GPCRs) to identify selectivity profiles .
  • Computational modeling : QSAR (quantitative SAR) using Gaussian09 to predict logP and solubility .

Advanced: How should researchers address contradictions in experimental data, such as variable bioactivity across studies?

Answer:

  • Root-cause analysis :
    • Purity checks : HPLC/MS to rule out impurities (e.g., unreacted azides) .
    • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
  • Orthogonal validation : Confirm antimicrobial activity with dual methods (e.g., disk diffusion + time-kill assays) .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers .

Advanced: What environmental considerations are critical when handling this compound, and how can its ecological impact be assessed?

Answer:

  • Degradation studies :
    • Hydrolysis : Monitor stability at pH 3–10 (half-life >30 days suggests persistence) .
    • Photolysis : UV-Vis spectroscopy to track breakdown under simulated sunlight .
  • Ecotoxicology :
    • Daphnia magna acute toxicity : LC₅₀ determination (e.g., 48-h exposure) .
    • Algal growth inhibition : OECD 201 guideline with Chlorella vulgaris .
  • Green chemistry : Replace Cu catalysts with enzymatic systems (e.g., laccase) to reduce heavy metal waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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